molecular formula C13H12N2O5 B11584779 Ethyl [(6-nitroquinolin-8-yl)oxy]acetate

Ethyl [(6-nitroquinolin-8-yl)oxy]acetate

Cat. No.: B11584779
M. Wt: 276.24 g/mol
InChI Key: ZXWXATPRZWHIIO-UHFFFAOYSA-N
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Description

Ethyl [(6-nitroquinolin-8-yl)oxy]acetate is a nitroquinoline derivative featuring a quinoline core substituted with a nitro group at position 6 and an ethoxyacetate ester at position 7. Nitroquinolines are known for their electron-deficient aromatic systems, which facilitate interactions with biological targets such as DNA or enzymes involved in redox processes. The ethoxyacetate side chain enhances solubility and may influence bioavailability, making it a critical structural feature for drug design .

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

ethyl 2-(6-nitroquinolin-8-yl)oxyacetate

InChI

InChI=1S/C13H12N2O5/c1-2-19-12(16)8-20-11-7-10(15(17)18)6-9-4-3-5-14-13(9)11/h3-7H,2,8H2,1H3

InChI Key

ZXWXATPRZWHIIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2

solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE typically involves the reaction of 6-nitroquinoline-8-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures. The general reaction scheme is as follows:

    Starting Materials: 6-nitroquinoline-8-ol and ethyl bromoacetate.

    Reagents: Potassium carbonate (K₂CO₃).

    Solvent: Acetone.

    Reaction Conditions: Elevated temperature (around 50°C).

The reaction proceeds through the nucleophilic substitution of the ethyl bromoacetate by the 6-nitroquinoline-8-ol, resulting in the formation of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE .

Chemical Reactions Analysis

ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(6-NITROQUINOLIN-8-YL)OXY]ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The quinoline core can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ethyl [(6-nitroquinolin-8-yl)oxy]acetate, enabling comparative analysis of their chemical properties and applications:

Compound Core Structure Substituents Molecular Formula Key Features Activity/Application
This compound (Target) Quinoline -NO₂ at C6, -OCH₂COOEt at C8 C₁₃H₁₂N₂O₅ Electron-deficient aromatic system; ester group for solubility Potential anticancer (inferred)
Ethyl 2-(4-(4-ethoxyphenylamino)-7-methoxy-3-nitroquinolin-6-yloxy)acetate (NQ19) Quinoline -NO₂ at C3, -OCH₂COOEt at C6, -NH-C₆H₄-OEt at C4, -OCH₃ at C7 C₂₂H₂₄N₄O₇ Multiple substituents enhance DNA intercalation; nitro group at C3 Anticancer (tested in vitro)
Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate Quinoline -NH₂ at C8, -CH₃ at C2, -OCH₂COOEt at C6 C₁₄H₁₆N₂O₃ Amino group improves hydrogen bonding; methyl group adds steric bulk Unknown (structural analog)
Ethyl [(isoquinolin-5-yl)oxy]acetate Isoquinoline (isomer) -OCH₂COOEt at C5 C₁₂H₁₁NO₃ Isoquinoline core alters π-π stacking; positional isomerism affects bioactivity Unknown (structural studies)
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate Coumarin (lactone) -OCH₂COOEt at C6, lactone ring at C2 C₁₃H₁₂O₅ Lactone ring enables fluorescence; planar structure with weak H-bonding networks Material science, fluorescence
Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate Cyclohexene -CN at C2, -OCH₂COOEt at C1 C₁₁H₁₅NO₃ Aliphatic core reduces aromatic interactions; cyano group increases reactivity Lab reagent (discontinued)

Key Comparative Insights

  • Nitro Group Position: The nitro group in the target compound (C6) differs from NQ19 (C3), which impacts electronic distribution and DNA-binding affinity.
  • Core Heterocycle: Quinoline derivatives (target, NQ19) exhibit stronger π-π stacking than coumarin analogs (), while isoquinoline () introduces positional isomerism that alters molecular recognition .
  • Side Chain Variations: The ethoxyacetate group in the target compound is shared with NQ19 and the coumarin derivative, suggesting a common strategy to improve solubility. However, the amino group in ’s compound may confer hydrogen-bonding capabilities absent in nitro-substituted analogs .
  • Biological Activity : NQ19’s anticancer activity (IC₅₀ values in micromolar range) highlights the importance of nitro and methoxy substituents, whereas the target compound’s lack of reported data underscores a gap in pharmacological characterization .

Crystallographic and Physicochemical Properties

  • Planarity and Packing: The coumarin derivative () exhibits coplanar molecular arrangements stabilized by weak hydrogen bonds (C–H⋯O), with a planar deviation of 0.0457 Å. In contrast, nitroquinolines like the target compound likely adopt distorted conformations due to steric effects from nitro and ester groups .
  • Thermal Stability: NQ19 has a melting point of 195°C (), higher than typical coumarin derivatives (e.g., ~150°C for ), reflecting stronger intermolecular forces in nitroquinolines.

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